2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione
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Overview
Description
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure with a hydroxypropyl and nitrophenoxy substituent. This compound is part of the isoindoline-1,3-dione family, known for their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common synthetic route involves the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)propanol, which is then reacted with phthalic anhydride to yield the final product . Industrial production methods often employ solventless conditions and green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted ethers or esters .
Scientific Research Applications
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for dopamine receptors, modulating their activity and potentially influencing neurological processes . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
Comparison with Similar Compounds
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
2-(3-chloropropyl)isoindole-1,3-dione: Similar core structure but with a chloropropyl substituent instead of a hydroxypropyl and nitrophenoxy group.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains additional piperidinyl groups, making it more complex and potentially more versatile in its applications.
The uniqueness of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione is a complex organic compound with significant potential in various biological applications. It features an isoindoline-1,3-dione core structure that is modified with a hydroxypropyl and nitrophenoxy substituent. This compound is primarily investigated for its biological activity, especially regarding its interaction with biological receptors and potential therapeutic applications.
Property | Value |
---|---|
CAS Number | 54252-49-2 |
Molecular Formula | C17H14N2O6 |
Molecular Weight | 342.30 g/mol |
IUPAC Name | This compound |
InChI Key | RMJHRUYOPMHIEG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological receptors. Notably, it has shown potential in modulating dopamine receptor activity, which is crucial for neurological processes. This interaction suggests possible applications in treating neurodegenerative diseases and psychiatric disorders.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound, focusing on its efficacy against various biological targets:
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives have been shown to inhibit the activity of enzymes essential for viral replication, such as IMP dehydrogenase (IMPDH), which is critical for guanine nucleotide biosynthesis .
- Antipsychotic Potential : The ability of this compound to interact with dopamine receptors positions it as a candidate for developing antipsychotic medications. Its structural similarities to known antipsychotic agents warrant further investigation into its therapeutic efficacy and safety profile.
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress. The proposed mechanism involved the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.
Antiviral Efficacy in Cell Lines
In vitro studies have demonstrated that derivatives of this compound can inhibit the replication of various viruses in cell cultures. For example, a derivative was tested against the canine distemper virus and showed a substantial reduction in viral load compared to untreated controls . These findings highlight the compound's potential as a broad-spectrum antiviral agent.
Comparison with Related Compounds
To better understand the unique properties of this compound, it can be compared with other isoindoline derivatives:
Compound | Key Features | Biological Activity |
---|---|---|
2-(3-chloropropyl)isoindole-1,3-dione | Chloropropyl substituent | Moderate receptor affinity |
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione | Additional piperidinyl groups | Enhanced receptor modulation |
2-[2-Hydroxy-3-(4-nitrophenoxy)propyl]isoindole-1,3-dione | Similar structure with different substituents | Potentially higher antiviral activity |
Properties
CAS No. |
54252-49-2 |
---|---|
Molecular Formula |
C17H14N2O6 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8,11,20H,9-10H2 |
InChI Key |
RMJHRUYOPMHIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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